molecular formula C14F10O3 B097276 Pentafluorobenzoic anhydride CAS No. 15989-99-8

Pentafluorobenzoic anhydride

Cat. No.: B097276
CAS No.: 15989-99-8
M. Wt: 406.13 g/mol
InChI Key: BGCIWPHADHBSOS-UHFFFAOYSA-N
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Description

Pentafluorobenzoic anhydride is a chemical compound with the molecular formula C14F10O3. It is a derivative of benzoic acid where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is primarily used as a derivatizing agent in gas chromatography and mass spectrometry due to its ability to form stable derivatives with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzoic anhydride can be synthesized by reacting pentafluorobenzoic acid with acetic anhydride. The reaction is typically carried out under nitrogen protection at a temperature of 128°C. The mixture is refluxed for about 5 minutes, then cooled to room temperature, filtered, and the filter cake is rinsed with acetic acid and air-dried to obtain the product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of nitrogen protection and controlled temperature is crucial to prevent any side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzoic anhydride undergoes various types of chemical reactions, including:

    Acylation: It reacts with alcohols and amines to form esters and amides, respectively.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

    Alcohols and Amines: React with this compound to form esters and amides, respectively.

    Nucleophiles: Can substitute the fluorine atoms on the benzene ring.

Major Products Formed

Scientific Research Applications

Pentafluorobenzoic anhydride is widely used in scientific research due to its ability to form stable derivatives with various functional groups. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • Trifluoroacetic anhydride
  • Heptafluorobutyric anhydride
  • Pentafluoropropionic anhydride

Uniqueness

Pentafluorobenzoic anhydride is unique due to its high reactivity and ability to form stable derivatives with a wide range of functional groups. Compared to other fluorinated anhydrides, it offers better stability and higher yields in derivatization reactions. Its use in gas chromatography and mass spectrometry is particularly advantageous due to the improved detection and quantification of analytes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCIWPHADHBSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166764
Record name Pentafluorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15989-99-8
Record name Pentafluorobenzoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-Pentafluorobenzoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Pentafluorobenzoic anhydride in analytical chemistry?

A1: this compound (PFBA) is primarily used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q2: How does this compound interact with its target molecules?

A2: PFBA reacts with nucleophilic functional groups like alcohols and amines. For instance, it reacts with aliphatic amines to form pentafluorobenzamides. [] Similarly, it derivatizes alcohols and hydroxy fatty acid methyl esters. [, ] This derivatization process often improves volatility and detectability in GC-MS analysis.

Q3: Why is derivatization with this compound advantageous for GC-MS analysis?

A3: Derivatization with PFBA introduces highly electronegative fluorine atoms into the target molecule. This enhances the compound's electron capture ability, leading to increased sensitivity and lower detection limits during GC-MS analysis using electron capture detectors. []

Q4: What specific classes of compounds have been successfully analyzed using this compound derivatization?

A4: Research highlights PFBA's successful application in analyzing:* Aliphatic amines: Used for detecting trace amounts in environmental and biological samples. [, ] * Lipids: Including hydroxy fatty acid methyl esters and platelet-activating factor (PAF). [, , ]

Q5: Are there any innovative approaches using this compound for derivatization?

A5: Yes, researchers have developed a polymeric reagent incorporating this compound. [, ] This polymeric reagent offers several advantages:* Mild reaction conditions: Enables derivatization without harsh chemicals or high temperatures.* High yield: Efficient conversion of target molecules into detectable derivatives.* Simplified workup: Easy separation of the derivatized analytes from the reaction mixture.

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